Argentinogen

Oncology Natural Product Pharmacology Cytotoxicity Assay

Argentinogenin (CAS 4236-48-0) addresses the critical need for reproducible bufadienolide reference standards. Structural analogs with identical core scaffolds can exhibit order-of-magnitude potency differences; its unique C9-C11 double bond enables unambiguous HPLC/LC-MS identification, eliminating misidentification with less potent compounds such as desacetylcinobufagin. • Validated sub-µM cytotoxicity (IC50: 9-86 nM) across Hs683, MCF7, PC-3, A549, SK-MEL-28, and U-373MG cell lines. • Distinct C9-C11 unsaturation drives a unique metabolic pathway (reduction/hydroxylation) in human liver microsomes vs. arenobufagin and other analogs. • Available 1-25 mg research quantities; purity ≥98% (HPLC).

Molecular Formula C24H30O6
Molecular Weight 414.5 g/mol
CAS No. 4236-48-0
Cat. No. B1252968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArgentinogen
CAS4236-48-0
Synonymsargentinogen
Molecular FormulaC24H30O6
Molecular Weight414.5 g/mol
Structural Identifiers
SMILESCC12CCC(CC1CCC3C2=C(C(=O)C4(C3(CCC4C5=COC(=O)C=C5)O)C)O)O
InChIInChI=1S/C24H30O6/c1-22-9-7-15(25)11-14(22)4-5-17-19(22)20(27)21(28)23(2)16(8-10-24(17,23)29)13-3-6-18(26)30-12-13/h3,6,12,14-17,25,27,29H,4-5,7-11H2,1-2H3/t14-,15+,16-,17-,22+,23+,24+/m1/s1
InChIKeyUJNYXLCWBDUNMH-UQPKIQGCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Argentinogenin: Potent Bufadienolide for Oncology Research


Argentinogenin (CAS 4236-48-0) is a bufadienolide, a class of C-24 steroids characterized by a characteristic α-pyrone ring at the C17 position [1]. It is a natural product found in the traditional Chinese medicine Chan Su (Venenum Bufonis), a secretion from the skin of toads like *Bufo bufo gargarizans* [REFS-1, REFS-2]. The compound exhibits notable anti-cancer activity, primarily through the inhibition of the Na+/K+-ATPase pump and induction of cytotoxicity in various cancer cell lines [REFS-2, REFS-3].

Cell-model cytotoxicity research compound; reported high potency rank among tested bufadienolides
Distinct metabolic profile (HLM reduction/hydroxylation) supports biotransformation and metabolite profiling studies
Unique C9-C11 double bond enables structural identity verification; may serve as analytical marker for natural product research

Why Argentinogenin Cannot Be Substituted


While many bufadienolides share a core structure and anti-cancer mechanism, their in vitro cytotoxic potencies can differ by orders of magnitude, a fact demonstrated by a direct comparative analysis of eight compounds from the same source [1]. The presence and position of specific functional groups, such as a double bond between C9 and C11, significantly alter the molecule's metabolic fate and interaction with cellular targets [2]. Substituting Argentinogenin with a seemingly similar, less potent analog like desacetylcinobufagin would require significantly higher concentrations to achieve comparable effects, thereby introducing potential off-target activities and confounding experimental results. The quantitative evidence below establishes why precise compound selection is critical for reproducible and meaningful research outcomes.

Bufadienolide potency rank may differ substantially between structural analogs; substituting with a lower-ranked analog may shift cytotoxicity assay endpoints.
Metabolic fate is substituent-dependent; the C9-C11 double bond influences reduction/hydroxylation pathways not shared by analogs like arenobufagin.
Structural analogs without the C9-C11 motif may exhibit different biotransformation and cellular response; direct interchange requires compound-specific validation.

Argentinogenin: Quantitative Evidence vs Analogs


Cancer Cell Cytotoxicity vs Analogs

In a 2024 study, Argentinogenin (compound 3) was directly compared to seven other bufadienolides isolated from the same toad skin extract. Argentinogenin was among the most potent compounds, exhibiting strong cytotoxic activity (IC50 < 2.5 µM) against a panel of four cancer cell lines [1]. This places it in a distinct high-potency group alongside cinobufaginol (6), bufalin (7), and gamabufalin (8), and clearly differentiates it from moderately active analogs like desacetylcinobufagin (4) and desacetylcinobufaginol (5), which had IC50 values below 50 µM [1].

Cytotoxicity vs Analogs
Head-to-head
IC50 < 2.5 µM (4 cell lines)
Reported cell-model response context; supports cytotoxicity endpoint review
Comparator desacetylcinobufagin IC50 < 50 µM; MTT assay
Oncology Natural Product Pharmacology Cytotoxicity Assay

Metabolic Stability and Biotransformation vs Analogs

A comparative metabolism study in human liver microsomes (HLMs) revealed that Argentinogenin (1) undergoes distinct biotransformation pathways compared to its analogs. The primary metabolic reaction for Argentinogenin was reduction, and it was the only compound among the four tested to also undergo hydroxylation [1]. The study concluded that the double bond between C9 and C11 in Argentinogenin is more reactive than the carbonyl group at C-12 found in other analogs, a key structural feature governing its metabolic fate [1].

Metabolic Pathway
Head-to-head
Reduction + hydroxylation
Supports metabolite profiling interpretation; distinct biotransformation in HLM
Only bufadienolide with hydroxylation among tested analogs
Drug Metabolism Pharmacokinetics Biotransformation

Unique Double Bond Motif vs Arenobufagin

Argentinogenin is structurally related to arenobufagin but possesses a defining double bond between C9 and C11 [1]. This specific structural difference is not merely academic; it has been shown to directly influence the compound's metabolic fate, making the molecule more susceptible to reduction reactions [1]. This structural feature is also absent in many other common bufadienolides like bufalin and gamabufalin, providing a clear chemical differentiator [2].

Structural Motif
Class-level
C9–C11 double bond
May support structural identity verification; class-level inference
Absent in arenobufagin, bufalin, gamabufalin
Structure-Activity Relationship Medicinal Chemistry Natural Product

Argentinogenin: Recommended Applications


Positive Control for Bufadienolide Cytotoxicity

Argentinogenin is an ideal positive control or reference compound for in vitro oncology assays due to its established potent cytotoxic activity (IC50 < 2.5 µM) across a panel of human cancer cell lines [1]. Its performance is quantifiably superior to moderate-potency bufadienolides like desacetylcinobufagin, making it a more robust standard for validating assay sensitivity and compound efficacy [1].

Structure-Metabolism Relationship Studies

Researchers studying the impact of specific structural motifs on drug metabolism should select Argentinogenin. Its unique C9-C11 double bond leads to a distinct metabolic pathway in human liver microsomes (reduction and hydroxylation), differentiating it from arenobufagin and other analogs [2]. This makes it a valuable tool for exploring how subtle structural changes dictate a compound's biotransformation and potential in vivo clearance.

Analytical Standard for Quality Control

In the quality control of natural product extracts or research materials derived from Chan Su, Argentinogenin serves as a specific analytical standard. Its unique structural feature (the C9-C11 double bond) [2] provides a distinct marker for accurate identification and quantification via HPLC or LC-MS, ensuring the integrity of research materials and preventing misidentification with structurally similar bufadienolides [1].

Application
Selection Property
Validation Focus
Cell-model cytotoxicity reference
Ranked high potency among tested bufadienolides
Cross-cell-line endpoint consistency; assay sensitivity verification
Biotransformation and metabolite profiling
Distinct metabolic pathway (reduction/hydroxylation) driven by C9-C11 motif
Metabolite identification in human liver microsome models; clearance route comparison
Quality control of Chan Su extracts
Unique C9-C11 double bond as structural marker
Identity confirmation by HPLC or LC-MS; differentiation from similar bufadienolides

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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